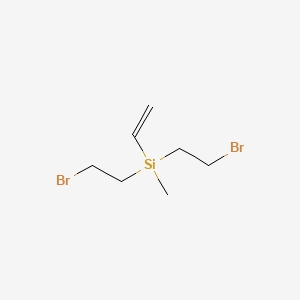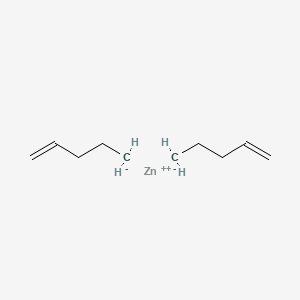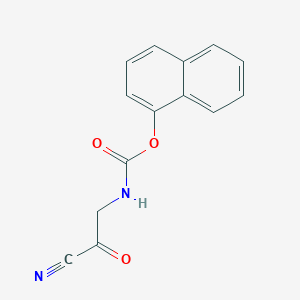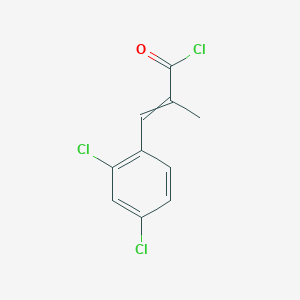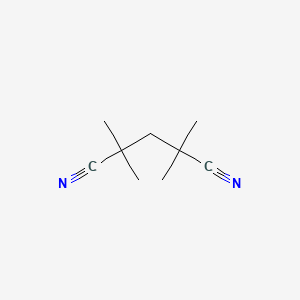
2,2,4,4-Tetramethylpentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylpentanedinitrile is an organic compound with the molecular formula C9H16N2 It is characterized by the presence of two nitrile groups attached to a pentane backbone, with four methyl groups providing steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentanedinitrile typically involves the reaction of 2,2,4,4-Tetramethylpentane with a nitrile source under specific conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the nitrile groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrilation processes, where the starting material is subjected to high temperatures and pressures in the presence of a catalyst. This ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylpentanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylpentanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,4,4-Tetramethylpentanedinitrile exerts its effects depends on the specific reaction or application. In general, the nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the generation of desired products. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane: Lacks the nitrile groups but has a similar carbon backbone.
2,2,4-Trimethylpentane: Has one less methyl group and no nitrile groups.
Properties
CAS No. |
51937-69-0 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentanedinitrile |
InChI |
InChI=1S/C9H14N2/c1-8(2,6-10)5-9(3,4)7-11/h5H2,1-4H3 |
InChI Key |
OMDBQUJWRWFIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


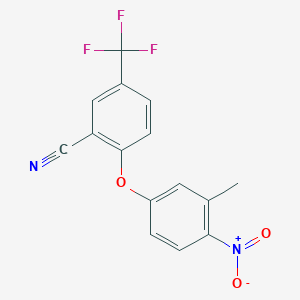
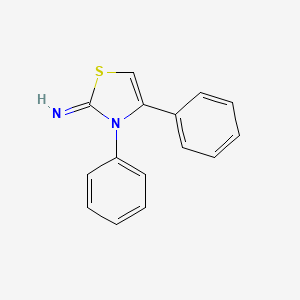
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
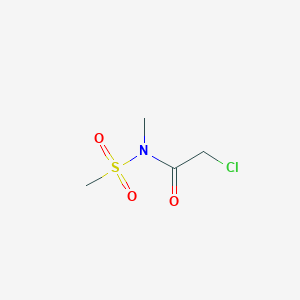
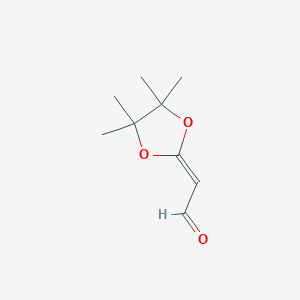

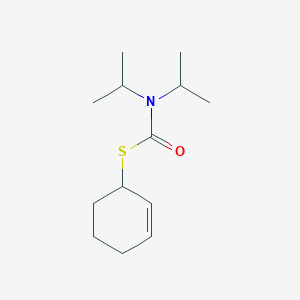
![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
